

A Comparative Spectroscopic Analysis of 2-Alkoxypyrimidine Derivatives

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

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This guide provides a detailed spectroscopic comparison of a homologous series of 2-alkoxypyrimidine derivatives, namely 2-methoxypyrimidine, 2-ethoxypyrimidine, and 2-propoxypyrimidine. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development settings. The guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methoxy-, 2-ethoxy-, and 2-propoxypyrimidine. These values are essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Alkoxy Protons (δ, ppm, Multiplicity, J in Hz)	Pyrimidine Ring Protons (δ, ppm, Multiplicity, J in Hz)
2-Methoxypyrimidine	3.95 (s, 3H)	8.50 (d, 2H, J = 4.8 Hz), 6.85 (t, 1H, J = 4.8 Hz)
2-Ethoxypyrimidine	1.40 (t, 3H, J = 7.1 Hz), 4.40 (q, 2H, J = 7.1 Hz)	8.48 (d, 2H, J = 4.8 Hz), 6.82 (t, 1H, J = 4.8 Hz)
2-Propoxypyrimidine	0.98 (t, 3H, J = 7.4 Hz), 1.78 (sext, 2H, J = 7.4 Hz), 4.28 (t, 2H, J = 6.7 Hz)	8.47 (d, 2H, J = 4.8 Hz), 6.80 (t, 1H, J = 4.8 Hz)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Alkoxy Carbons (δ, ppm)	Pyrimidine Ring Carbons (δ, ppm)
2-Methoxypyrimidine	54.5	164.5, 157.8, 115.0
2-Ethoxypyrimidine	14.6, 63.5	164.2, 157.7, 115.2
2-Propoxypyrimidine	10.5, 22.5, 69.0	164.3, 157.7, 115.1

Table 3: Infrared (IR) Spectroscopic Data (Attenuated Total Reflectance - ATR)



Compound	Key Absorption Bands (cm ⁻¹)	Assignment
2-Methoxypyrimidine	2980, 1585, 1470, 1300, 1040	C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric)
2-Ethoxypyrimidine	2975, 1584, 1468, 1295, 1045	C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric)
2-Propoxypyrimidine	2965, 1584, 1467, 1298, 1050	C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Abundance
2-Methoxypyrimidine	110	109 (M-1), 81 (M-CHO), 80 (M-CH ₂ O), 53
2-Ethoxypyrimidine	124	109 (M-CH₃), 95 (M-C₂H₅), 81, 53
2-Propoxypyrimidine	138	109 (M-C ₂ H ₅), 96 (M-C ₃ H ₆), 81, 53

Experimental Protocols

Standardized protocols were followed for the acquisition of all spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the







compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were acquired.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

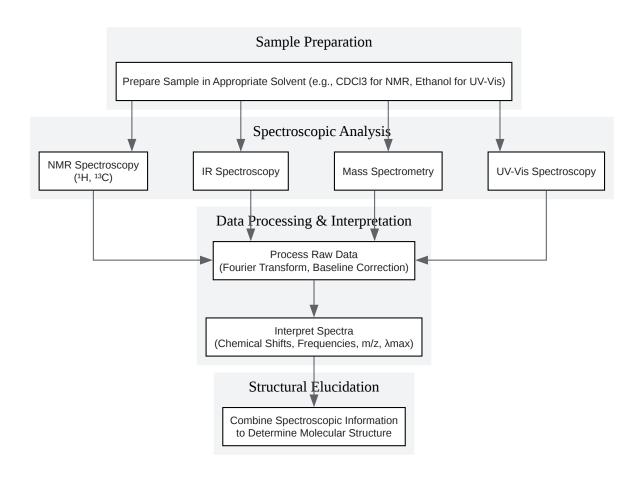
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a quadrupole mass spectrometer. A direct insertion probe was used to introduce the sample into the ion source, which was maintained at 200°C. The electron energy was set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10 μ g/mL. Spectra were scanned from 200 to 400 nm, and the wavelength of maximum absorption (λ max) was determined. For 2-methoxypyrimidine, a λ max was observed at approximately 247 nm.[1]

Visualization of Analytical Processes

The following diagrams illustrate the logical workflow of spectroscopic analysis and the interplay between different techniques for the structural elucidation of 2-alkoxypyrimidine derivatives.

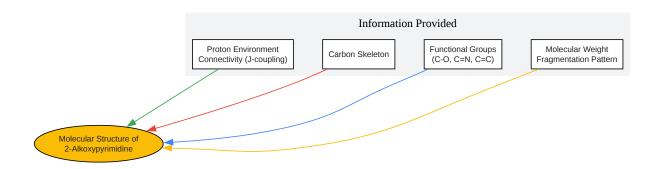




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Caption: General workflow for the spectroscopic analysis of 2-alkoxypyrimidine derivatives.





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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

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References

- 1. Pyrimidine, 2-methoxy- [webbook.nist.gov]
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